3-Oxoalanine

Descripción

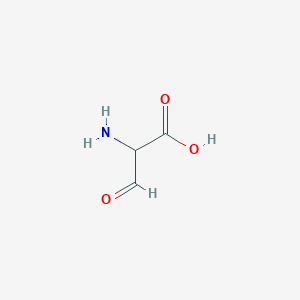

3-Oxoalanine, also known as Cα-formylglycine (FGly), is a non-standard amino acid derivative critical for the catalytic activity of sulfatases. It is generated via post-translational modification of a conserved cysteine or serine residue in the active site of sulfatases .

Propiedades

Número CAS |

5735-66-0 |

|---|---|

Fórmula molecular |

C3H5NO3 |

Peso molecular |

103.08 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-oxopropanoic acid |

InChI |

InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1-2H,4H2,(H,6,7)/t2-/m0/s1 |

Clave InChI |

XMTCKNXTTXDPJX-REOHCLBHSA-N |

SMILES isomérico |

C(=O)[C@@H](C(=O)O)N |

SMILES canónico |

C(=O)C(C(=O)O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-3-oxopropanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the hydrolysis of acetyl cyanide, formed by the reaction of acetyl chloride with potassium cyanide .

Industrial Production Methods

Industrial production methods for 2-amino-3-oxopropanoic acid are not well-documented, but the compound can be produced on a laboratory scale using the aforementioned synthetic routes. The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both amino and keto groups makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or bleach can oxidize 2-amino-3-oxopropanoic acid.

Reduction: Zinc dust and formic acid are commonly used for the reduction of this compound.

Substitution: Various nucleophiles can attack the carbonyl carbon, leading to substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

2-Amino-3-oxopropanoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-amino-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. One known target is malonamidase E2, an enzyme found in Bradyrhizobium japonicum . The compound can act as a substrate or inhibitor for different enzymes, affecting metabolic pathways and cellular functions.

Comparación Con Compuestos Similares

Chemical Properties

- Molecular Formula: C₃H₅NO₃

- Average Mass : 103.077 g/mol

- Key Functional Groups : Contains a formyl group (-CHO) at the α-carbon, enabling nucleophilic reactivity .

Comparison with Similar Compounds

Catalytic Residues in Hydrolases

3-Oxoalanine distinguishes sulfatases from other hydrolytic enzymes. Below is a comparative analysis:

Structural Analogs

This compound shares functional groups with other α-keto acids but differs in reactivity and biological roles:

Post-Translational Modifications

The formation of this compound is distinct from other modifications:

- Organism-Specificity :

- Enzyme Requirements: Requires SUMF1 in eukaryotes, which is absent in organisms lacking sulfatases . Contrasts with phosphorylation (kinases) or glycosylation (glycosyltransferases), which require ATP or sugar donors .

Metabolic and Disease Context

- Metabolic Roles: Lower urinary levels of this compound correlate with osteoarthritis, suggesting impaired sulfatase activity in connective tissues .

- Genetic Disorders: Defective this compound formation causes lysosomal storage disorders (e.g., mucopolysaccharidosis VI) due to non-functional sulfatases . Comparable to zinc deficiency in metalloproteases but specific to sulfate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.